

Technical Guide: Structural Elucidation of 3-Methanesulfonyl-1H-indole

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Compound of Interest

Compound Name: 3-methanesulfonyl-1H-indole

CAS No.: 582321-06-0

Cat. No.: B1458145

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Part 1: Executive Summary & Synthetic Context

Target Molecule: **3-methanesulfonyl-1H-indole** Formula:

Exact Mass: 195.0354 Da

The 3-sulfonylindole moiety is a pharmacophore found in 5-HT₆ antagonists and HIV-1 reverse transcriptase inhibitors. Structural validation is critical because direct sulfonylation of indoles can yield regioisomers (C2 vs. C3 substitution) or oxidation variants (sulfides vs. sulfoxides vs. sulfones).

Synthetic Origin & Impurity Profile: Common synthesis involves the reaction of indole with methanesulfonyl chloride using a Lewis acid or iodine catalyst, or the oxidation of 3-(methylthio)-1H-indole.

- Critical Impurity A: 3-(methylthio)-1H-indole (Incomplete oxidation;

vs

).

- Critical Impurity B: 2-methanesulfonyl-1H-indole (Regioisomer).
- Critical Impurity C: 1-methanesulfonyl-1H-indole (N-sulfonylation).

Part 2: Analytical Strategy & Elucidation Logic

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and sulfur oxidation state.

- Primary Signal: Observe

at

.

- Isotope Pattern: Sulfur (

) confers a distinct

peak (

relative abundance).

- Fragmentation Logic (E-E-A-T):

- Loss of Methyl:

(

).

- Loss of Sulfonyl:

(Indole cation), confirming the labile

bond characteristic of 3-substituted indoles.

Infrared Spectroscopy (FT-IR)

Objective: Definitive identification of the sulfone functional group (

).

- Diagnostic Bands:

- Asymmetric

Stretch:

(Strong).

- Symmetric

Stretch:

(Strong).

- NH Stretch:

(Broad, confirms N-H is free, ruling out N-sulfonylation).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Regiochemical assignment (C2 vs. C3) and oxidation state confirmation.

Protocol: Sample Preparation

- Solvent: DMSO-

is required.

may cause peak overlapping of the NH signal or poor solubility.

- Concentration:

in

.

NMR Analysis (400 MHz, DMSO-

)

Proton	(ppm)	Multiplicity	Integration	Assignment Logic
NH		br s	1H	Highly deshielded indole NH; confirms 1H-indole core.
H-2		d ()	1H	Key Diagnostic: Deshielded by C3-sulfone. Appears as a doublet due to coupling with NH. If C2 were substituted, this signal would be absent.
H-4		d ()	1H	Peri-effect: The sulfone oxygen lone pairs deshield the H-4 proton specifically.
H-7		d ()	1H	Typical aromatic doublet.
H-5, H-6		m	2H	Overlapping aromatic multiplets.
CH		s	3H	Oxidation State Probe: Sulfides () appear at . Sulfones (

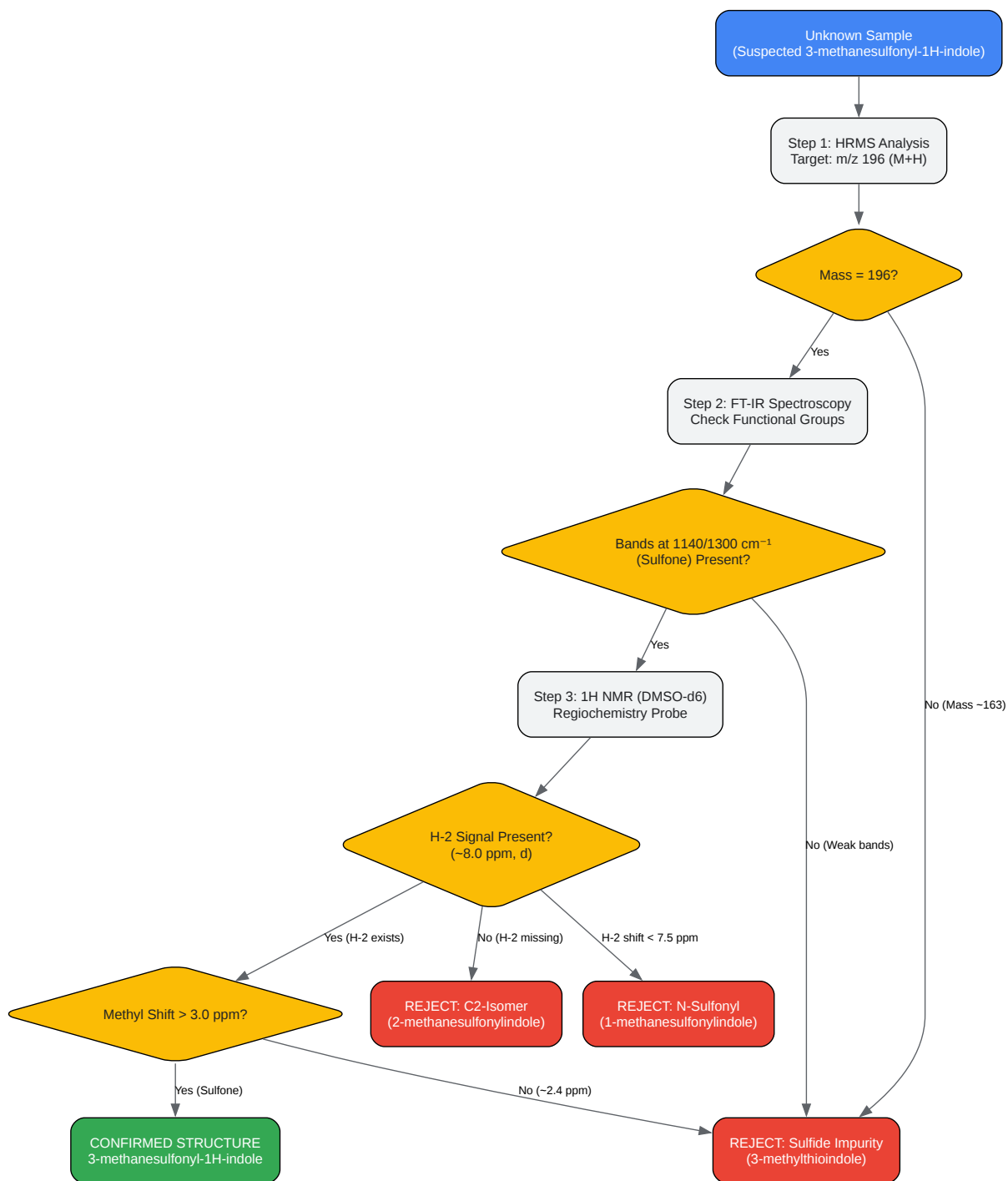
) shift downfield
to

NMR & 2D Correlations

- HMBC (Heteronuclear Multiple Bond Correlation):
 - Correlation 1: The methyl protons () must show a strong cross-peak to the C3 quaternary carbon ().
 - Correlation 2: The H-2 proton () must correlate to C3 and C7a (quaternary bridgehead), confirming the sulfone is at C3, not C2.

Part 3: Visualization of Elucidation Workflow

The following diagram illustrates the logical decision tree for confirming the structure and rejecting isomers.



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Caption: Logical workflow for distinguishing **3-methanesulfonyl-1H-indole** from its sulfide precursor and regioisomers.

Part 4: Detailed Experimental Protocol

Synthesis of Reference Material (Validation Standard)

To validate the analytical data, a reference standard can be synthesized via the iodine-catalyzed sulfenylation/oxidation route.

- Sulfenylation: React indole () with sodium methanesulfinate () and iodine () in ethanol at reflux for 4 hours.
- Workup: Quench with , extract with ethyl acetate.
- Oxidation: Treat the intermediate sulfide with -CPBA () in at to yield the sulfone.
- Purification: Recrystallize from ethanol/water.

Characterization Checklist

Appearance: White to off-white crystalline solid.

Melting Point: Expected range

(varies by polymorph).

Solubility: Soluble in DMSO, DMF, Acetone; sparingly soluble in

, Water.

References

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 - Source: Zhao, F., et al. "Application of Sulfonyl in Drug Design." Chinese Journal of Organic Chemistry, 2016.
 - Relevance: Establishes the synthetic pathways and stability of the 3-sulfonylindole scaffold.
- NMR Chemical Shift Data (General Solvents & Impurities)
 - Source: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem., 1997.[1][2]
 - Relevance: Essential for distinguishing the sulfonyl methyl group
- IR Spectroscopy of Sulfones
 - Source: NIST Chemistry WebBook.[2][3] "Infrared Spectra of Sulfones."
 - Relevance: Provides standard reference values for symmetric and asymmetric stretching vibr
 - [2][3]
- Medicinal Chemistry Applications (5-HT6 Ligands)
 - Source: Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor antagonists." Drug Discovery Today, 2006.
 - Relevance: Contextualizes the 3-sulfonylindole moiety as a critical pharmacophore in drug development.

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